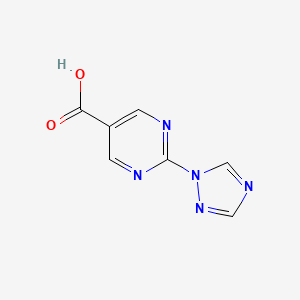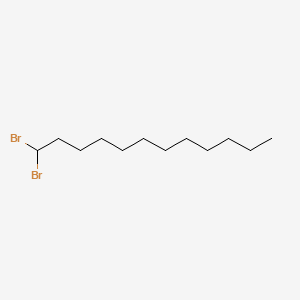![molecular formula C12H11NO3 B8593659 2-[4-(5-methyl-1,2-oxazol-4-yl)phenyl]acetic acid](/img/structure/B8593659.png)
2-[4-(5-methyl-1,2-oxazol-4-yl)phenyl]acetic acid
Übersicht
Beschreibung
2-[4-(5-methyl-1,2-oxazol-4-yl)phenyl]acetic acid is a compound that features an isoxazole ring, a five-membered heterocyclic structure containing one oxygen and one nitrogen atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method involves the reaction of α-acetylenic γ-hydroxyaldehydes with hydroxylamine to form the isoxazole ring . This reaction can be catalyzed by various metal catalysts such as Cu(I) or Ru(II), although metal-free methods are also being explored to reduce costs and environmental impact .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve optimizing the synthetic route for large-scale production, focusing on yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors and other advanced manufacturing techniques.
Analyse Chemischer Reaktionen
Types of Reactions
2-[4-(5-methyl-1,2-oxazol-4-yl)phenyl]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while substitution reactions could introduce alkyl or aryl groups to the phenyl or isoxazole rings.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, 2-[4-(5-methyl-1,2-oxazol-4-yl)phenyl]acetic acid is used as a building block for the synthesis of more complex molecules.
Biology and Medicine
In biology and medicine, this compound is of interest due to its potential biological activity. Isoxazole derivatives have been studied for their anti-inflammatory, anticancer, and antimicrobial properties . This compound could serve as a lead compound for the development of new drugs targeting these conditions.
Industry
In industry, the compound’s unique chemical properties make it useful for the development of new materials, including polymers and coatings. Its ability to undergo various chemical reactions allows for the customization of its properties to suit specific industrial applications.
Wirkmechanismus
The mechanism of action of 2-[4-(5-methyl-1,2-oxazol-4-yl)phenyl]acetic acid is not well-documented. based on the known activities of isoxazole derivatives, it is likely that the compound interacts with specific molecular targets, such as enzymes or receptors, to exert its effects. These interactions could involve the inhibition or activation of these targets, leading to the observed biological activities.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-(5-Phenylisoxazol-3-yl)benzoic acid
- 4-(5-(4-Pentyloxy)phenyl)isoxazol-3-yl)benzoic acid
Uniqueness
Compared to similar compounds, 2-[4-(5-methyl-1,2-oxazol-4-yl)phenyl]acetic acid features a methyl group on the isoxazole ring, which can influence its reactivity and biological activity.
Conclusion
This compound is a compound with significant potential in various fields, including chemistry, biology, medicine, and industry. Its unique structure allows for a wide range of chemical reactions and applications, making it a valuable compound for scientific research and industrial development.
Eigenschaften
Molekularformel |
C12H11NO3 |
|---|---|
Molekulargewicht |
217.22 g/mol |
IUPAC-Name |
2-[4-(5-methyl-1,2-oxazol-4-yl)phenyl]acetic acid |
InChI |
InChI=1S/C12H11NO3/c1-8-11(7-13-16-8)10-4-2-9(3-5-10)6-12(14)15/h2-5,7H,6H2,1H3,(H,14,15) |
InChI-Schlüssel |
NKUOWVJDWBCIKF-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=NO1)C2=CC=C(C=C2)CC(=O)O |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details











Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
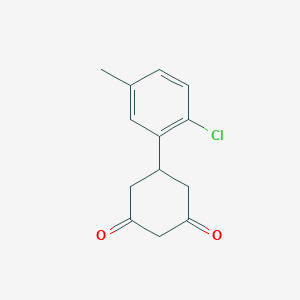
![Methyl 7-[acetyl(4-hydroxynonyl)amino]heptanoate](/img/structure/B8593592.png)
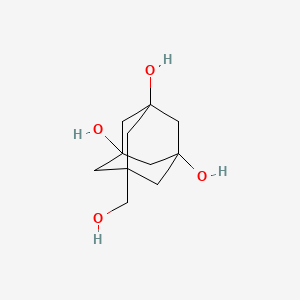
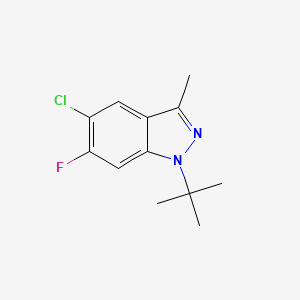
![4-Chloro-6-methoxy-[1,5]naphthyridine-3-carboxylic acid](/img/structure/B8593611.png)
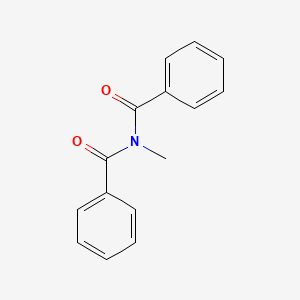
![N-[1-(4-iodophenyl)ethyl]cyclopropanamine](/img/structure/B8593627.png)
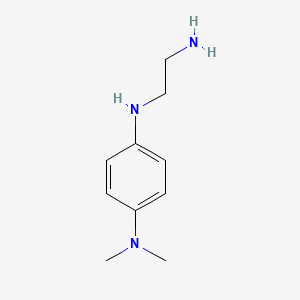
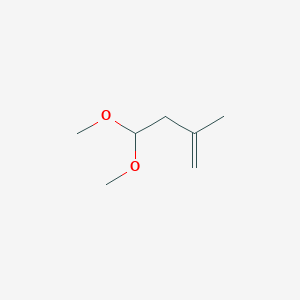
![1,4-Benzenedicarboxylic acid, bis[2-(dimethylamino)ethyl] ester](/img/structure/B8593657.png)
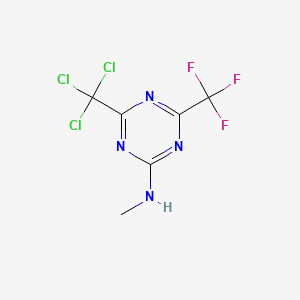
![1-bromo-4-[2-(cyclopropylmethoxy)ethyl]Benzene](/img/structure/B8593681.png)
